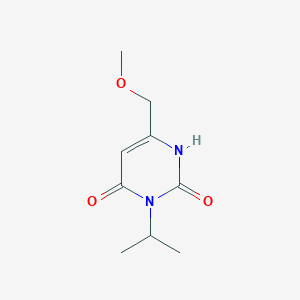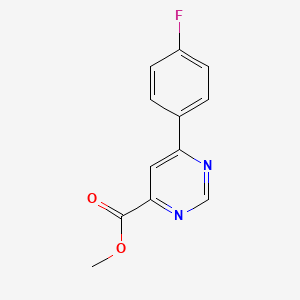![molecular formula C11H14FNO B1484228 trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol CAS No. 1844179-87-8](/img/structure/B1484228.png)
trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol
Descripción general
Descripción
Trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol, also referred to as T2FPCB, is a cyclic organic compound with a unique structure. It is a derivative of cyclobutan-1-ol, a four-membered ring compound, but with a fluorine atom attached to the phenylmethyl group. T2FPCB has been studied for its potential applications in the fields of medicinal chemistry, material science, and biochemistry. This article provides an overview of T2FPCB, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Diagnostic Imaging in Oncology
PET Imaging in Prostate Cancer : The analog of trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol, specifically trans-1-amino-3-18F-fluoro-cyclobutane carboxylic acid (anti-18F-FACBC), has demonstrated potential in positron emission tomography (PET) imaging for prostate cancer. A phase IIa clinical trial revealed its safety and effectiveness in delineating primary prostate lesions and metastatic sites, indicating its utility in enhancing diagnostic accuracy for prostate cancer patients (Inoue et al., 2014).
Brain Tumor Imaging : Additionally, 18F-fluciclovine (FACBC) PET imaging has been used in diagnosing brain tumors, offering higher contrast than traditional PET tracers. This suggests improved detection and characterization of gliomas, underlining the compound's relevance in neuro-oncology (Tsuyuguchi et al., 2017).
Therapeutic Potential
Xenobiotic Metabolism and Prostate Cancer Risk : Research on heterocyclic amines (HCA) from cooked meat and their metabolism by CYP1A2 indicates the role of dietary factors and genetic variants in prostate cancer risk. This highlights the compound's potential involvement in metabolic pathways influencing cancer risk and therapy (Koutros et al., 2009).
Propiedades
IUPAC Name |
(1R,2R)-2-[(2-fluorophenyl)methylamino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-9-4-2-1-3-8(9)7-13-10-5-6-11(10)14/h1-4,10-11,13-14H,5-7H2/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBJQHRHOWSVTG-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2=CC=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCC2=CC=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



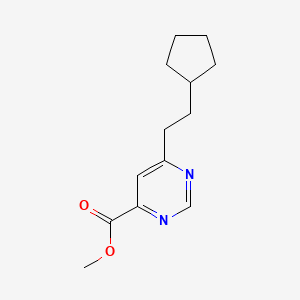
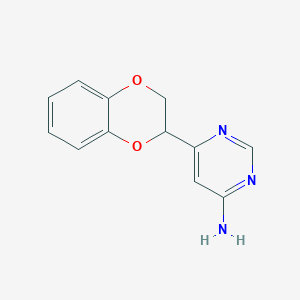
![6-[(2-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1484150.png)
![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-methylpyrimidin-4-amine](/img/structure/B1484152.png)
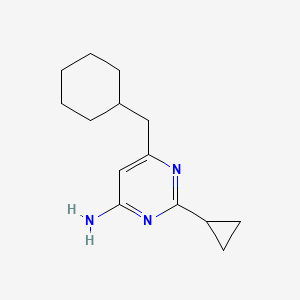
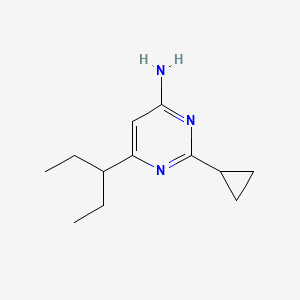



![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484163.png)
